molecular formula C78H137N21O20 B12389102 AC3-I, myristoylated

AC3-I, myristoylated

Cat. No.: B12389102
M. Wt: 1689.1 g/mol
InChI Key: NXFHGWBBQUSFOY-WPBOGAMHSA-N
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Description

AC3-I, myristoylated, also known as Autocamtide-3 Derived Inhibitory Peptide, is a biologically active peptide. This compound is a myristoylated form of Autocamtide-3-Derived Inhibitory Peptide, which is a highly specific inhibitor of Calmodulin-Dependent Protein Kinase II. The myristoylation enhances its resistance to proteolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

AC3-I, myristoylated, is synthesized through a series of peptide synthesis techniques. The process involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The myristoylation is introduced by coupling myristic acid to the peptide chain .

Industrial Production Methods

The industrial production of this compound, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

AC3-I, myristoylated, primarily undergoes peptide bond formation and myristoylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The synthesis of this compound, involves reagents such as protected amino acids, coupling agents like N,N’-Diisopropylcarbodiimide, and myristic acid. The reactions are carried out under controlled conditions to ensure the correct sequence and modifications .

Major Products Formed

The major product formed is the myristoylated peptide, AC3-I, which is then purified to remove any side products or unreacted starting materials .

Scientific Research Applications

AC3-I, myristoylated, has several scientific research applications:

    Chemistry: Used as a tool to study peptide synthesis and modifications.

    Biology: Acts as a specific inhibitor of Calmodulin-Dependent Protein Kinase II, making it valuable in studying cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where Calmodulin-Dependent Protein Kinase II is implicated.

    Industry: Utilized in the development of research tools and assays for studying protein kinases .

Mechanism of Action

AC3-I, myristoylated, exerts its effects by specifically inhibiting Calmodulin-Dependent Protein Kinase II. The myristoylated peptide binds to the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by Calmodulin-Dependent Protein Kinase II, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Autocamtide-2-Related Inhibitory Peptide, myristoylated: Another myristoylated peptide that inhibits Calmodulin-Dependent Protein Kinase II.

    Autocamtide-3: The non-myristoylated form of AC3-I, which is less resistant to proteolysis.

Uniqueness

AC3-I, myristoylated, is unique due to its high specificity for Calmodulin-Dependent Protein Kinase II and its enhanced resistance to proteolysis, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C78H137N21O20

Molecular Weight

1689.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1

InChI Key

NXFHGWBBQUSFOY-WPBOGAMHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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